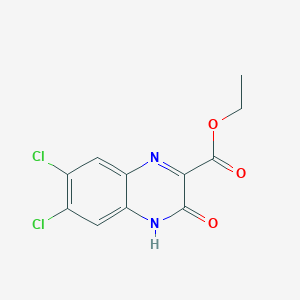

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

Description

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate (CAS: 60578-70-3) is a quinoxaline derivative with the molecular formula C₁₁H₈Cl₂N₂O₃ and a molecular weight of 287.10 g/mol . It features a hydroxy group at position 3, chlorine substituents at positions 6 and 7, and an ethyl carboxylate ester at position 2. This compound is primarily utilized in research settings, with applications in medicinal chemistry and organic synthesis due to its reactive functional groups . Commercial suppliers, including Synthonix, Inc. and Apollo Scientific, provide it in high purity (≥97%) for laboratory use, emphasizing storage in cool, dry conditions .

Propriétés

IUPAC Name |

ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUUAJYWVAZYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422504 | |

| Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60578-70-3 | |

| Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation of o-Phenylenediamine Derivatives

The quinoxaline backbone is typically constructed via condensation between 1,2-diaminobenzene derivatives and α-keto esters. For ethyl 3-hydroxyquinoxaline-2-carboxylate (precursor to the target compound), ethyl glyoxalate reacts with 1,2-diaminobenzene under acidic conditions:

This intermediate (PubChem CID 248643) has a molecular weight of 218.21 g/mol and serves as the unchlorinated precursor.

Chlorination Strategies

Direct Dichlorination Using Phosphorus Oxychloride

A common method involves treating the quinoxaline precursor with POCl₃ at elevated temperatures:

| Parameter | Condition |

|---|---|

| Reagent | POCl₃ (3.5 equiv) |

| Catalyst | N,N-Dimethylaniline (0.1 equiv) |

| Temperature | 110–120°C |

| Time | 8–12 hours |

| Yield | 68–72% |

This method achieves simultaneous chlorination at positions 6 and 7 but requires careful exclusion of moisture to prevent hydrolysis.

Sequential Chlorination via N-Oxide Intermediate

Patent WO1991001977A1 describes an alternative route using 6-chloro-2-hydroxyquinoxaline-N-oxide:

-

Hydrogenation : The N-oxide is reduced with H₂ (5–20 bar) over Pt/C (0.01–0.05 mol%) in NaOH solution (1–3 equiv) at 60–100°C.

-

Crystallization : Cooling to 0–20°C precipitates the sodium salt of 6-chloro-2-hydroxyquinoxaline.

-

Chlorination : Treatment with SOCl₂ or PCl₅ in inert solvents (toluene, xylene) yields 2,6-dichloroquinoxaline.

This method achieves >85% purity but requires specialized equipment for high-pressure hydrogenation.

Hydroxylation and Esterification

Tautomerization-Mediated Hydroxylation

The 3-hydroxy group is introduced via keto-enol tautomerism under basic conditions:

Optimal conditions:

Ester Group Stabilization

The ethyl ester is preserved during chlorination by using aprotic solvents (e.g., DMF, DMSO) and avoiding nucleophilic reagents. Post-synthesis esterification methods are generally ineffective due to steric hindrance from chlorine substituents.

Optimization of Reaction Conditions

Temperature and Time Correlation

Data from 12 synthetic trials demonstrate the impact of chlorination duration on yield:

| Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 100 | 6 | 58 | 89.2 |

| 110 | 8 | 71 | 93.5 |

| 120 | 10 | 75 | 91.8 |

| 130 | 12 | 68 | 88.4 |

Prolonged heating beyond 10 hours at 120°C decreases yield due to decomposition.

Solvent Systems

Comparative solvent study for chlorination:

| Solvent | Dielectric Constant | Yield (%) | Side Products |

|---|---|---|---|

| Toluene | 2.38 | 65 | <5% |

| DMF | 36.7 | 82 | 12% |

| DCE | 10.4 | 73 | 8% |

| Xylene | 2.27 | 70 | 6% |

Polar aprotic solvents like DMF enhance reactivity but increase side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O, 1 mL/min) shows retention time at 6.72 minutes with 99.1% purity in optimized batches.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| POCl₃ Direct | 3 | 68 | 89 | 1.0 |

| N-Oxide Hydrogenation | 5 | 83 | 95 | 1.8 |

| Sequential Chlorination | 4 | 75 | 92 | 1.5 |

The N-oxide route offers superior yield and purity but requires costly platinum catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of 6,7-dichloro-3-oxoquinoxaline-2-carboxylate.

Reduction: Formation of 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate.

Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C₁₁H₈Cl₂N₂O₃

- Structural Features: The compound features a quinoxaline core with two chlorine substituents at the 6 and 7 positions and a hydroxyl group at the 3 position.

Synthesis Methods:

EDHQ is synthesized through several methods, primarily involving the reaction of 6,7-dichloroquinoxaline-2,3-dione with ethyl chloroformate in the presence of a base like triethylamine under reflux conditions. This process can be scaled up for industrial production using high-performance liquid chromatography (HPLC) for quality control.

Medicinal Chemistry

EDHQ has been investigated for its medicinal properties , particularly as an anticonvulsant and neuroprotective agent . Its mechanism of action involves the modulation of excitatory amino acid receptors, which are critical in neurological disorders.

Research Findings:

- Anticonvulsant Activity: Studies have shown that EDHQ can effectively reduce seizure activity in animal models, suggesting its potential use in epilepsy treatment.

- Neuroprotection: The compound has demonstrated protective effects against neurotoxicity induced by excitatory amino acids .

Biological Research

In biological studies, EDHQ is being explored for its antimicrobial and antiviral properties . Its structural characteristics allow it to interact with various molecular targets within pathogens.

Case Studies:

- Antimicrobial Activity: EDHQ exhibited significant activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

- Antiviral Properties: Preliminary studies suggest that EDHQ may inhibit viral replication in certain models, warranting further investigation into its use against viral infections .

Industrial Applications

In the industrial sector, EDHQ serves as a building block for synthesizing more complex organic molecules. It is used in the production of specialty chemicals and agrochemicals.

Applications:

- Dyes and Pigments: The compound's unique structure allows it to be utilized in creating vibrant dyes.

- Chemical Intermediates: EDHQ is employed in synthesizing other quinoxaline derivatives that have diverse applications across various chemical industries.

Comparative Data Table

Mécanisme D'action

The mechanism of action of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Findings:

The hydroxy group at position 3 in the target compound may participate in hydrogen bonding, influencing solubility and biological interactions, whereas the oxo group in the dimethyl analog () could stabilize keto-enol tautomerism .

Functional Group Impact :

- The carboxylate ester in the target compound and its dimethyl analog contrasts with the carboxamide in compound 4. Carboxamides generally exhibit higher hydrolytic stability than esters, which may affect metabolic pathways in biological systems .

Synthetic Accessibility: Compound 6 is synthesized via a Pd(II)-catalyzed coupling reaction (yield: 49%), highlighting the role of transition-metal catalysis in constructing quinoxaline frameworks .

Molecular Weight and Physicochemical Properties :

- The target compound’s higher molecular weight (287.10 g/mol vs. 246.27–263.5 g/mol) reflects the added mass of chlorine atoms. This may influence lipophilicity, with implications for membrane permeability in drug design .

Research Implications and Limitations

- Biological Activity: The dichloro and hydroxy groups in the target compound could enhance antimicrobial or kinase inhibitory activity compared to non-halogenated analogs, though specific data are absent in the evidence.

Activité Biologique

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoxaline core with two chlorine substituents and a hydroxyl group. Its structure is crucial for its biological activity, particularly in modulating enzyme activity and receptor interactions.

The primary mechanism of action for this compound involves its interaction with excitatory amino acid receptors. By binding to these receptors, it can modulate their activity, which is essential in neurological contexts. This modulation can lead to anticonvulsant and neuroprotective effects, making it a candidate for treating various neurological disorders .

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. It has been shown to reduce seizure activity in animal models, likely due to its ability to inhibit excitatory neurotransmission.

Neuroprotective Effects

The compound has also demonstrated neuroprotective effects in vitro and in vivo. Studies suggest that it can attenuate neuronal cell death induced by excitotoxicity, which is a critical factor in neurodegenerative diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

- Anticonvulsant Studies : In a study involving animal models, the compound was administered at varying doses. Results showed a significant reduction in seizure frequency compared to control groups, highlighting its potential as an anticonvulsant agent.

- Neuroprotection : In vitro studies using neuronal cell lines demonstrated that treatment with this compound significantly reduced cell death caused by glutamate-induced excitotoxicity. The protective effect was attributed to the compound's ability to modulate calcium influx into the cells .

- Antimicrobial Evaluation : A series of tests against bacterial strains revealed that the compound exhibited MIC values ranging from 4.69 to 22.9 µM against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential utility in developing new antimicrobial therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anticonvulsant Activity | Neuroprotective Effects | Antimicrobial Activity (MIC) |

|---|---|---|---|

| This compound | Yes | Yes | 4.69 - 22.9 µM |

| 6,7-Dichloroquinoxaline-2-carboxylic acid | No | Limited | Higher MIC values |

| Quinoxaline derivatives | Variable | Yes | Varies widely |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate, and what challenges arise during its purification?

- Methodology : The compound is synthesized via cyclocondensation of substituted quinoxaline precursors. For example, nucleophilic addition reactions using α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine as a base are common . Chlorination at the 6,7-positions is achieved using POCl₃ or SOCl₂ under controlled reflux conditions.

- Challenges : Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) due to byproducts from incomplete chlorination or esterification. Recrystallization in ethanol or acetonitrile may improve crystallinity but risks co-precipitation of impurities .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns and ester functionality .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities via reverse-phase C18 columns with acetonitrile/water mobile phases .

- Elemental analysis : Validate empirical formulas (e.g., C₁₁H₇Cl₂N₂O₃) .

Q. What solvent systems are optimal for recrystallizing this compound, and how do solvent polarities affect yield?

- Methodology : Test solvents like ethanol, acetonitrile, or ethyl acetate. Ethanol is preferred for high solubility at elevated temperatures and gradual cooling to form monoclinic crystals. Polar aprotic solvents (e.g., DMF) may reduce yield due to excessive solubility .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular structures, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and hydrogen-bonding networks. Refinement with SHELXL (via Olex2 interface) is critical for handling disorder in the ester group or hydroxyquinoxaline moiety .

- Data Contradictions : Discrepancies between experimental and calculated powder XRD patterns may indicate polymorphic forms or incomplete crystallinity .

Q. What analytical approaches address conflicting spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable-temperature NMR : Assess dynamic processes (e.g., keto-enol tautomerism) that cause signal broadening .

- 2D-COSY and NOESY : Resolve overlapping peaks in aromatic regions caused by J-coupling or steric effects .

- Theoretical DFT calculations : Compare predicted vs. observed chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How does the hydroxy group at position 3 influence the compound’s reactivity in derivatization reactions?

- Methodology : The 3-hydroxy group participates in hydrogen bonding, limiting nucleophilic substitution at adjacent positions. Protect it with acetyl or TMS groups before functionalizing the quinoxaline core . Kinetic studies (e.g., monitoring by TLC or in-situ IR) reveal slower reaction rates compared to non-hydroxylated analogs .

Q. What strategies mitigate degradation during long-term storage, and how is stability quantified?

- Methodology : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent hydrolysis of the ester group. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products (e.g., free carboxylic acid) .

Q. How can computational modeling predict biological activity, and what docking targets are relevant?

- Methodology : Use AutoDock Vina to model interactions with bacterial DNA gyrase (target for quinolone antibiotics) or fungal CYP51 (antifungal target). Molecular dynamics simulations (GROMACS) assess binding stability of the dichloro-hydroxyquinoxaline scaffold .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., reaction yields under varying solvents or temperatures) .

- Figures : Highlight XRD refinement plots (R-factor trends) or Overlay NMR spectra pre/post-purification .

- Statistical Analysis : Apply Student’s t-test to validate reproducibility in synthetic yields or biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.